Tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate, also known as TBFPC, is an organic compound containing a tert-butyl group, an azetidine ring and a carboxylic acid group. It is a colorless solid with a low melting point that is soluble in polar organic solvents. TBFPC has been used in a variety of scientific research applications, including its use as a chemical reagent, a catalyst, and a biological probe.
Scientific Research Applications
Synthesis and Modification
Synthesis of Azetidine Derivatives : Tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate and similar compounds are synthesized for potential use as building blocks in medicinal chemistry. Studies like those by Sajjadi and Lubell (2008) detail the synthesis of azetidine-2-carboxylic acid analogs with heteroatomic side chains, serving as tools for studying peptide activity (Sajjadi & Lubell, 2008). Ji, Wojtas, and Lopchuk (2018) further elaborate on gram-scale synthesis of protected 3-haloazetidines, including tert-butyl variants, to prepare high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
Structural Studies and Characterization : Research by Sanjeevarayappa et al. (2015) describes the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, emphasizing the importance of structural analysis in understanding the chemical behavior of such compounds (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Applications and Studies
- Evaluation of Biological Activity : The compound and its derivatives have been evaluated for potential biological activities. For instance, Song et al. (2009) synthesized derivatives of azetidine-4-carboxylic acid, including tert-butyl variants, to assess their antibacterial activities (Song et al., 2009). Similarly, Sriram et al. (2007) investigated tert-butyl substituted naphthyridine derivatives for antimycobacterial activities (Sriram, Senthilkumar, Dinakaran, Yogeeswari, China, & Nagaraja, 2007).
Novel Synthesis Methods and Applications
Advanced Synthesis Techniques : Researchers like Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, showcasing advancements in synthetic methods for producing novel compounds (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Chemical Space Exploration : The synthesis of such compounds allows researchers to explore chemical spaces complementary to existing frameworks, potentially leading to the discovery of new pharmacological agents or materials with unique properties.
properties
IUPAC Name |
tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)16-8-11(9-16)10-5-4-6-12(15)7-10/h4-7,11H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWJXKXYDUNPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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